Pristanic acid
Overview
Description
Synthesis Analysis
The synthesis of pristanic acid involves complex biochemical processes, often including the contribution of prokaryotes in the marine environment. Prokaryotes can contribute to pristanic acid formation by hydrogenating isomeric pristenes and phytenes, which arise from the degradation of chlorophyll's phytyl side-chain or α-tocopherol (vitamin E) (Rontani & Bonin, 2011). Additionally, thermal maturation of archaeal isoprenoid components can also be a source of pristanic acid in thermally mature sediments.
Molecular Structure Analysis
Although specific papers focusing solely on the molecular structure analysis of pristanic acid were not identified in this search, understanding its molecular structure is crucial for studying its chemical reactions and properties. Pristanic acid's structure, characterized by its isoprenoid nature, allows for various biochemical transformations, contributing to its presence in marine environments and its role in biological systems.
Chemical Reactions and Properties
The chemical properties of pristanic acid are influenced by its isoprenoid structure, allowing for reactions that include hydrogenation and oxidation. The role of prokaryotes in transforming pristanic acid through these chemical reactions highlights its dynamic nature in the marine ecosystem and its biochemical significance (Rontani & Bonin, 2011).
Physical Properties Analysis
This search did not yield specific studies focusing on the physical properties of pristanic acid, such as melting point, boiling point, or solubility. However, these properties are essential for understanding how pristanic acid behaves in different environments and how it can be manipulated in laboratory settings for further study.
Chemical Properties Analysis
The chemical properties of pristanic acid, including its reactivity and interactions with other biochemical compounds, are critical for its synthesis and function within biological systems. The involvement of prokaryotes in its formation and modification underlines the biochemical processes that govern its production and utilization in nature (Rontani & Bonin, 2011).
Scientific Research Applications
Impact on Mitochondrial Functions and Brain Cells : Pristanic acid exhibits cytotoxic activity on brain cells, causing dramatic calcium deregulation, mitochondrial depolarization, and cell death. It also induces the generation of reactive oxygen species (ROS) more strongly than phytanic acid (Rönicke et al., 2009).
Peroxisomal Disorders : Pristanic acid is linked to peroxisomal disorders such as Refsum disease and alpha-methylacyl-CoA racemase deficiency. It undergoes beta-oxidation in peroxisomes after being derived from phytanic acid via alpha-oxidation. The study of its stereochemistry and metabolic pathways provides insights into these disorders (Ferdinandusse et al., 2002).
Microbial Metabolism : Pristanic acid can be metabolized by certain soil bacteria, which utilize it as a carbon and energy source. This challenges the notion of its stability and highlights its potential role in environmental and biological processes (McKenna & Kallio, 1971).
Interaction with Nuclear Receptors : Pristanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha), a nuclear receptor, at physiological concentrations. This discovery has implications for understanding the regulatory mechanisms in lipid metabolism and related diseases (Zomer et al., 2000).
Catabolism in Bacteria : The catabolic pathways of pristanic acid in bacteria like Rhodococcus ruber and Mycobacterium neoaurum have been elucidated, revealing the occurrence of simultaneous sub-terminal and di-terminal oxidation pathways. This research aids in understanding the microbial degradation of complex hydrocarbons (Nhi-Cong et al., 2009).
Involvement in Peroxisomal Alpha-Oxidation Pathway : Research has shown that the complete phytanic acid alpha-oxidation pathway, leading to the formation of pristanic acid, is localized in peroxisomes. This contributes to our understanding of the metabolic processes within these organelles (Jansen et al., 2001).
Safety And Hazards
Future Directions
There is evidence suggesting that pristanic acid may have both beneficial and harmful effects in relation to cancer prevention and treatment, which warrants further investigation . In addition, a study suggests that T2DM patients at different diagnosed ages may have different metabolite profiles, including pristanic acid .
properties
IUPAC Name |
2,6,10,14-tetramethylpentadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHGJZDQXIOYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862584 | |
Record name | Pristanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pristanic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pristanic acid | |
CAS RN |
1189-37-3 | |
Record name | Pristanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pristanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pristanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pristanic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.